5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of methoxyphenyl, hydrazino, methylsulfanyl, and isothiazolecarbonitrile groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate undergoes cyclization with a suitable thiocyanate derivative under controlled conditions to form the isothiazole ring.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
2-Methoxy-5-((phenylamino)methyl)phenol: Used in the synthesis of azo dyes and dithiocarbamates.
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Evaluated for its antiglycation potential.
Properties
Molecular Formula |
C13H12N4OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H12N4OS2/c1-18-11-6-4-3-5-9(11)8-15-16-12-10(7-14)13(19-2)17-20-12/h3-6,8,16H,1-2H3/b15-8+ |
InChI Key |
PLTKVWPFPJRLQR-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=C(C(=NS2)SC)C#N |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=C(C(=NS2)SC)C#N |
Origin of Product |
United States |
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